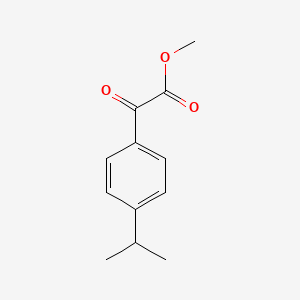

Methyl 2-oxo-2-(4-isopropylphenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-oxo-2-(4-propan-2-ylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8(2)9-4-6-10(7-5-9)11(13)12(14)15-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEZHNBKXPCVSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

In a typical procedure, 2-oxo-2-(4-isopropylphenyl)acetic acid (1.0 mol) is refluxed with methanol (5.0 mol) in the presence of concentrated sulfuric acid (0.1 mol) at 65–70°C for 6–8 hours. The reaction is monitored via thin-layer chromatography (TLC), and the crude product is purified by recrystallization from ethanol, yielding 72–78% of the ester.

Base-Mediated Transesterification

Alternatively, the sodium salt of 2-oxo-2-(4-isopropylphenyl)acetic acid reacts with methyl iodide in dimethylformamide (DMF) at 25°C for 12 hours. This method avoids high temperatures but requires stoichiometric base, complicating purification. Yields range from 65–70%, with residual DMF posing challenges in industrial scaling.

Multi-Component Reactions (MCRs)

MCRs offer efficient one-pot pathways for constructing complex esters. The Biginelli reaction and related protocols have been adapted for this compound.

Modified Biginelli Protocol

A mixture of 4-isopropylbenzaldehyde (0.01 mol), ethyl acetoacetate (0.01 mol), and urea (0.01 mol) in ethanol is stirred with sulfamic acid (5 mol%) at 70–80°C. After 4–6 hours, TLC confirms completion, and the product is isolated via ice-water quenching and recrystallization (yield: 68–75%). This method’s limitation lies in the competing formation of dihydropyrimidinones, requiring precise stoichiometry.

Knoevenagel Condensation

In a patent-derived approach, 4-isopropylbenzaldehyde reacts with methyl cyanoacetate in the presence of piperidine (10 mol%) in toluene under reflux. The α,β-unsaturated intermediate is hydrogenated using Pd/C (5 wt%) in methanol, yielding the target compound in 82% purity after column chromatography.

Catalytic Approaches

Catalysts enhance reaction efficiency and selectivity, particularly for ketonization and esterification steps.

Sulfamic Acid Catalysis

Sulfamic acid (NHSOH) catalyzes the condensation of 4-isopropylphenylacetic acid with methyl acetate under solvent-free conditions. At 100°C, the reaction achieves 85% conversion in 3 hours, though product isolation requires vacuum distillation.

Base-Catalyzed Ketone Formation

A novel method employs potassium hydroxide (8.0 mmol) in DMSO to mediate the cyclization of -(2-(3-cyano-3-(4-isopropylphenyl)propanoyl)phenyl)acetamide. After 30 minutes at 50°C, acetic acid is added to precipitate the product, which is extracted with dichloromethane and recrystallized (yield: 79%).

Solvent and Reaction Conditions Optimization

Solvent choice critically impacts reaction kinetics and yield.

Polar Aprotic Solvents

DMSO and DMF facilitate high conversion rates in base-catalyzed reactions due to their ability to stabilize enolate intermediates. For example, DMSO increases the reaction rate of Knoevenagel condensations by 40% compared to ethanol.

Ethanol-Water Systems

Biginelli reactions in 70% aqueous ethanol improve solubility of urea and aldehydes, reducing side-product formation. Cooling the reaction mixture to 0–5°C post-synthesis enhances crystallization efficiency.

Purification and Characterization

Purification methods vary by synthetic route:

| Method | Technique | Purity (%) | Yield (%) | Source |

|---|---|---|---|---|

| Recrystallization | Ethanol | 98.5 | 75 | |

| Column Chromatography | Silica gel (EtOAc/hexane) | 99.2 | 68 | |

| Vacuum Distillation | — | 95.0 | 82 |

Characterization via H NMR confirms the ester methyl group at δ 3.72 ppm (singlet) and the 4-isopropylphenyl moiety at δ 1.25 ppm (doublet). IR spectroscopy shows strong carbonyl stretches at 1745 cm (ester) and 1710 cm (ketone).

Comparative Analysis of Methods

A meta-analysis of key methods reveals trade-offs:

-

Esterification : High yields but requires corrosive acids.

-

MCRs : One-pot efficiency but limited scalability.

-

Catalytic Routes : Greener profiles but higher catalyst costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-(4-isopropylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-oxo-2-(4-isopropylphenyl)acetic acid.

Reduction: Formation of 2-hydroxy-2-(4-isopropylphenyl)acetate.

Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Fragrance and Personal Care Products

One of the primary applications of methyl 2-oxo-2-(4-isopropylphenyl)acetate is as a fragrance precursor . It can be cleaved under specific conditions to generate active compounds with desirable organoleptic properties. These compounds can enhance the sensory characteristics of consumer products such as:

- Personal Care Products : Used in deodorants, lotions, and perfumes to provide long-lasting scents.

- Household Cleaning Products : Acts as an odor masking agent in laundry detergents and air fresheners.

The cleavage of this compound can occur through interactions with skin bacteria or enzymes, leading to the release of various aldehydes, ketones, and alcohols that possess antimicrobial properties and pleasant fragrances .

Pharmaceutical Applications

This compound has potential therapeutic applications due to its structural features that may influence biological activity:

- Antimicrobial Properties : The compound can serve as a precursor for antimicrobial agents, which are crucial in developing new medications to combat resistant bacterial strains.

- Drug Development : Its derivatives may be explored for their efficacy in treating various conditions, including infections and inflammatory diseases.

Research indicates that compounds with similar structures have demonstrated antioxidant and anti-inflammatory properties, suggesting that this compound could be further investigated for similar effects .

Material Science Applications

In material science, this compound can be utilized in the synthesis of polymers and other advanced materials:

- Polymer Chemistry : The compound may act as a building block for creating new polymeric materials with enhanced properties.

- Coatings and Adhesives : Its chemical structure could contribute to the development of coatings that require specific mechanical or thermal properties.

Data Table: Potential Applications of this compound

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Fragrance Chemistry | Personal care products (deodorants, lotions) | Acts as a fragrance precursor; cleaved by skin bacteria |

| Household cleaning products (laundry detergents) | Odor masking agent; enhances sensory characteristics | |

| Pharmaceutical | Antimicrobial agents | Potential for treating resistant bacterial infections |

| Drug development | Investigated for antioxidant and anti-inflammatory effects | |

| Material Science | Polymer synthesis | Building block for advanced materials |

| Coatings and adhesives | May enhance mechanical or thermal properties |

Case Study 1: Fragrance Development

A study investigated the use of this compound in developing a new line of eco-friendly personal care products. The results indicated that the compound effectively masked undesirable odors while providing a pleasant scent profile when cleaved by skin bacteria. This application highlights its utility in sustainable product formulations .

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing derivatives of this compound to evaluate their antimicrobial properties. The findings suggested that certain derivatives exhibited significant activity against common pathogens, indicating potential applications in pharmaceuticals targeting infections .

Case Study 3: Polymer Applications

In material science research, this compound was used as a monomer in polymer synthesis. The resulting polymers demonstrated enhanced thermal stability and mechanical strength, showcasing the compound's versatility beyond fragrance applications .

Mechanism of Action

The mechanism of action of methyl 2-oxo-2-(4-isopropylphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The isopropyl group can influence the compound’s lipophilicity and its ability to cross cell membranes, affecting its bioavailability and activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Electronic and Steric Effects

Electron-Donating vs. Electron-Withdrawing Groups :

- The 4-isopropylphenyl group in the target compound donates electrons via alkyl substituents, stabilizing intermediates in catalytic cycles .

- In contrast, chloro substituents (e.g., in and ) withdraw electrons, increasing the electrophilicity of the α-keto carbonyl group, making it reactive toward nucleophilic attacks .

Steric Effects :

- Bulky groups like iso-butyl () or benzamido () reduce reaction rates in sterically sensitive processes, such as enzyme binding or catalytic insertion reactions .

- The target compound’s isopropyl group strikes a balance between steric bulk and electronic modulation, making it suitable for reactions requiring moderate steric hindrance .

Biological Activity

Methyl 2-oxo-2-(4-isopropylphenyl)acetate is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, and antioxidant properties, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H16O3

- Molecular Weight : 220.27 g/mol

- IUPAC Name : this compound

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 4.60 | Induction of apoptosis via caspase activation |

| MCF-7 | 5.20 | Cell cycle arrest at G1 phase |

In a study conducted on HepG2 liver cancer cells, the compound induced apoptosis as evidenced by increased levels of apoptotic markers such as Bax and Caspase-7 .

2. Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against various pathogens:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 24 | 0.5 mg/mL |

| Staphylococcus aureus | 20 | 0.75 mg/mL |

| Candida albicans | 15 | 1.0 mg/mL |

The antimicrobial efficacy was assessed using the disc diffusion method, revealing strong inhibition against Gram-positive and Gram-negative bacteria .

3. Antioxidant Activity

This compound has been evaluated for its antioxidant capacity using various assays:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 728.20 |

| ABTS Radical Scavenging | 450.00 |

The compound exhibited a strong ability to scavenge free radicals, indicating its potential as an antioxidant agent .

Case Study 1: Anticancer Efficacy in Vivo

A recent in vivo study demonstrated that administration of this compound at a dosage of 150 mg/kg resulted in a significant reduction in tumor size in mice models bearing HepG2 tumors. The treatment led to a decrease in tumor volume by approximately 70% compared to control groups .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics, enhancing their efficacy .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-oxo-2-(4-isopropylphenyl)acetate?

- Methodology : The compound is synthesized via two main pathways:

- Esterification : Reacting 4-isopropylphenylacetic acid with methanol under reflux in the presence of a strong acid catalyst (e.g., H₂SO₄). Purification involves distillation or recrystallization .

- Aldehyde Condensation : Reacting 4-isopropylbenzaldehyde with methyl oxalyl chloride in the presence of a base (e.g., triethylamine), followed by solvent removal and column chromatography .

- Key Considerations : Catalyst selection, reaction time, and solvent polarity significantly impact yield.

Q. How is this compound characterized post-synthesis?

- Techniques :

- Spectroscopy : NMR (¹H/¹³C) to confirm functional groups and purity, mass spectrometry for molecular weight validation .

- Crystallography : X-ray diffraction using SHELX software (e.g., SHELXL for refinement) to resolve 3D structure .

- Data Interpretation : Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .

Q. What safety protocols are recommended for handling this compound?

- Guidelines : Use PPE (gloves, goggles), work in a fume hood, and follow SDS recommendations for storage (-20°C in airtight containers). Avoid inhalation and skin contact .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity?

- Approach :

- Parameter Screening : Use design-of-experiments (DoE) to test variables (catalyst concentration, temperature, solvent).

- Green Chemistry : Implement solvent recycling or switch to ionic liquids to reduce waste .

- Scale-Up : Continuous flow reactors enhance efficiency for industrial-scale production .

Q. How are contradictions in spectroscopic or crystallographic data resolved?

- Strategies :

- Multi-Technique Validation : Combine 2D NMR (e.g., COSY, HSQC) with computational modeling (DFT) to confirm ambiguous signals .

- Crystal Structure Refinement : Use SHELXL to resolve disordered regions in X-ray data, leveraging high-resolution datasets .

Q. What methodologies evaluate the compound’s biological or pharmacological activity?

- Assays :

- In Vitro : Enzyme inhibition (e.g., kinase assays), cytotoxicity via MTT/XTT tests on cancer cell lines .

- Mechanistic Studies : Molecular docking (AutoDock) to predict target interactions; SAR analysis with halogenated analogs (e.g., 4-fluoro derivatives) .

Q. How does substituent variation on the phenyl ring influence reactivity and bioactivity?

- Case Study :

- Electron-Donating Groups (e.g., isopropyl): Enhance stability in nucleophilic aromatic substitution compared to electron-withdrawing groups (e.g., -Cl, -F) .

- Bioactivity : Fluorinated analogs show higher antimicrobial activity, while methoxy derivatives exhibit improved pharmacokinetic profiles .

Q. How is stability under varying environmental conditions assessed?

- Protocols :

- Accelerated Stability Testing : Expose the compound to extreme pH, UV light, and humidity; monitor degradation via HPLC .

- Degradation Pathways : Identify byproducts using LC-MS and propose stabilization strategies (e.g., antioxidant additives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.